molecular formula C16H17N5O2 B2678432 1,3-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 97810-54-3

1,3-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2678432
CAS RN: 97810-54-3
M. Wt: 311.345
InChI Key: MGXWDJXIYNWJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” are not available in the sources I found .

Scientific Research Applications

Mesoionic Purinone Analogs

Mesoionic purinone analogs, closely related to the chemical structure of "1,3-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione", have been synthesized and investigated for their unique properties. These compounds exhibit significant hydrolytic ring-opening reactions and undergo 1,3-dipolar cycloaddition, highlighting their potential in creating novel chemical structures and applications in material science and pharmaceutical research (Coburn & Taylor, 1982).

Arylpiperazine 5-HT(1A) Receptor Ligands

Research into arylpiperazine ligands containing the pyrimido[2,1-f]purine fragment demonstrates the compound's high affinity for 5-HT(1A) receptors, suggesting its potential application in developing new psychiatric medications. The study identifies potent pre- and postsynaptic 5-HT(1A) receptor antagonists, pointing to the chemical's promise in therapeutic applications for mental health disorders (Jurczyk et al., 2004).

[c,d]-Fused Purinediones

The synthesis of [c,d]-fused purinediones provides insights into the chemical's versatility in generating diverse molecular structures, which could have implications in developing new materials or as intermediates in pharmaceutical synthesis. This aspect of research demonstrates the compound's adaptability and potential for a wide range of scientific applications (Šimo et al., 1995).

Crystal Structural Analysis

A study on the crystal structures of various 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, including those similar in structure to "1,3-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione", provides fundamental insights into the molecular interactions and stability of such compounds. Understanding these crystal structures aids in the design of more efficient drug molecules and materials with specific properties (Trilleras et al., 2009).

Mechanism of Action

The mechanism of action of “1,3-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is not specified in the sources I found .

Future Directions

The future directions for research on “1,3-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” are not specified in the sources I found .

properties

IUPAC Name

1,3-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-18-13-12(14(22)19(2)16(18)23)21-10-6-9-20(15(21)17-13)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXWDJXIYNWJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.